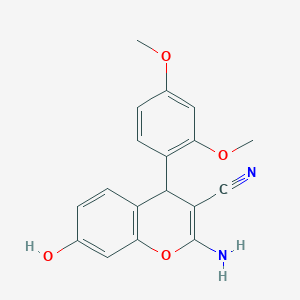![molecular formula C14H16N4O B11051062 2-[(3-Hydroxypropyl)amino]-5,6,7,8-tetrahydroquinoline-3,4-dicarbonitrile](/img/structure/B11051062.png)
2-[(3-Hydroxypropyl)amino]-5,6,7,8-tetrahydroquinoline-3,4-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-Hydroxypropyl)amino]-5,6,7,8-tetrahydroquinoline-3,4-dicarbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is known for its diverse biological activities and chemical reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-Hydroxypropyl)amino]-5,6,7,8-tetrahydroquinoline-3,4-dicarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of a quinoline derivative with 3-hydroxypropylamine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[(3-Hydroxypropyl)amino]-5,6,7,8-tetrahydroquinoline-3,4-dicarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Similar Compounds:
Pyrrolo[2,3-d]pyrimidines with 3-amino-2-hydroxypropyl substituents: These compounds share a similar structural motif and have been studied for their antiviral and anticancer activities.
1-(Oxyran-2-ylmethyl)-1H-indole-3-carbaldehyde derivatives: These compounds contain an indole core and are known for their biological activities, including anti-inflammatory and antiviral properties.
Uniqueness: this compound is unique due to its specific quinoline core structure and the presence of both hydroxypropyl and amino groups. This combination of functional groups provides the compound with distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
特性
分子式 |
C14H16N4O |
|---|---|
分子量 |
256.30 g/mol |
IUPAC名 |
2-(3-hydroxypropylamino)-5,6,7,8-tetrahydroquinoline-3,4-dicarbonitrile |
InChI |
InChI=1S/C14H16N4O/c15-8-11-10-4-1-2-5-13(10)18-14(12(11)9-16)17-6-3-7-19/h19H,1-7H2,(H,17,18) |
InChIキー |
FPVABYIRCRPOAH-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C1)C(=C(C(=N2)NCCCO)C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-(2-fluorophenyl)-1-(furan-2-ylmethyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11050993.png)
![2-methyl-N-[4-(1H-pyrrol-1-yl)benzyl]quinoline-4-carboxamide](/img/structure/B11050996.png)
![3-(5-chloro-2-fluorophenyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051001.png)
![ethyl 3-[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]-3-(thiophen-3-yl)propanoate](/img/structure/B11051010.png)
![(1S,2S,5R)-2-[5-(2-Thienyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-YL]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B11051014.png)
![1-[5-(1,3-benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B11051015.png)
![2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B11051023.png)
![N-{7-[hydroxy(phenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-iodobenzamide](/img/structure/B11051026.png)
![1-amino-3,7,7,8a-tetramethyl-5-thioxohexahydroimidazo[1,2-c]pyrimidin-2(3H)-one](/img/structure/B11051029.png)
![2-(chloromethyl)-5-[(4-methylphenyl)amino]-3-(2-methylpropyl)-3H-anthra[1,2-d]imidazole-6,11-dione](/img/structure/B11051031.png)
![Methyl 4-{2,5-dioxo-3-[4-(phenylacetyl)piperazin-1-yl]pyrrolidin-1-yl}benzoate](/img/structure/B11051045.png)

![5-(2-chlorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11051051.png)